molecular formula C31H30F7NO B1390883 (3aR,4R,5S,7aS)-2-benzyl-5-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-(4-fluorophenyl)octahydro-1H-isoindole CAS No. 860642-67-7

(3aR,4R,5S,7aS)-2-benzyl-5-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-(4-fluorophenyl)octahydro-1H-isoindole

Cat. No.: B1390883
CAS No.: 860642-67-7
M. Wt: 565.6 g/mol
InChI Key: ZEOACXNVKQSUNX-ZLOCICERSA-N
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Description

(3aR,4R,5S,7aS)-2-benzyl-5-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-(4-fluorophenyl)octahydro-1H-isoindole is a useful research compound. Its molecular formula is C31H30F7NO and its molecular weight is 565.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Neurokinin-1 Receptor Antagonists

  • This compound, referred to as 'compound 17', has been identified as a potent, brain-penetrant neurokinin-1 (NK1) receptor antagonist. It is significantly more potent than aprepitant, a marketed NK1 antagonist, and is used in the prevention of chemotherapy-induced and postoperative nausea and vomiting (CINV and PONV). The synthesis includes a Diels-Alder condensation and other complex chemical processes (Jiang et al., 2009).

Chiral Discrimination Studies

  • The separation of enantiomers of a related compound was achieved on an amylose tris-3,5-dimethylphenyl carbamate stationary phase. This study is significant in understanding the interactions that govern enantioselectivity, which is crucial in developing drugs with specific desired effects (Bereznitski et al., 2002).

Further Developments in NK1 Antagonists

  • Another derivative of this compound was identified as a NK1 antagonist with an additional clearance pathway through glucuronidation, alongside CYP3A4 oxidation. This compound is predicted to have a shorter human half-life and lower drug-drug interaction potential (Kassick et al., 2013).

Julia-Kocienski Olefination

  • The compound's precursor, 3,5-bis(trifluoromethyl)phenyl, has been used in Julia-Kocienski olefination reactions, which are significant in organic synthesis. This demonstrates the compound's utility in creating complex organic structures (Alonso et al., 2005).

Tridentate Ligand Complex Formation

  • The 3,5-bis(trifluoromethyl)phenyl group has been used to form tridentate ligand complexes. These complexes are studied using various spectroscopic methods, providing insights into ligand-vanadium binding and its applications in medicinal chemistry (Pisano et al., 2013).

1H-Isoindoles Synthesis

  • This compound is related to the synthesis of 1-substituted 3-alkoxy-1H-isoindoles, which are valuable in organic and medicinal chemistry. These are synthesized via a two-step process involving phenyllithium compounds and nitriles (Kuroda & Kobayashi, 2015).

Metal Complex Formation

  • The 3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazole, related to the compound , has been used to form metal complexes. These complexes are important for understanding metal-ligand interactions and their applications in various fields of chemistry (Stucky et al., 2008).

Properties

IUPAC Name

(3aR,4R,5S,7aS)-2-benzyl-5-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-4-(4-fluorophenyl)-1,3,3a,4,5,6,7,7a-octahydroisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30F7NO/c1-19(23-13-24(30(33,34)35)15-25(14-23)31(36,37)38)40-28-12-9-22-17-39(16-20-5-3-2-4-6-20)18-27(22)29(28)21-7-10-26(32)11-8-21/h2-8,10-11,13-15,19,22,27-29H,9,12,16-18H2,1H3/t19-,22-,27-,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOACXNVKQSUNX-ZLOCICERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2CCC3CN(CC3C2C4=CC=C(C=C4)F)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2CC[C@@H]3CN(C[C@H]3[C@@H]2C4=CC=C(C=C4)F)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30F7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aR,4R,5S,7aS)-2-benzyl-5-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-(4-fluorophenyl)octahydro-1H-isoindole
Reactant of Route 2
(3aR,4R,5S,7aS)-2-benzyl-5-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-(4-fluorophenyl)octahydro-1H-isoindole
Reactant of Route 3
(3aR,4R,5S,7aS)-2-benzyl-5-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-(4-fluorophenyl)octahydro-1H-isoindole
Reactant of Route 4
(3aR,4R,5S,7aS)-2-benzyl-5-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-(4-fluorophenyl)octahydro-1H-isoindole
Reactant of Route 5
(3aR,4R,5S,7aS)-2-benzyl-5-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-(4-fluorophenyl)octahydro-1H-isoindole
Reactant of Route 6
(3aR,4R,5S,7aS)-2-benzyl-5-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-(4-fluorophenyl)octahydro-1H-isoindole

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